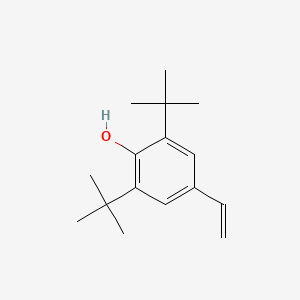

2,6-Di-tert-butyl-4-vinylphenol

Descripción general

Descripción

2,6-Di-tert-butyl-4-vinylphenol is a chemical compound with the molecular formula C16H24O . It is a colorless solid and its derivatives are used industrially as UV stabilizers and antioxidants for hydrocarbon-based products ranging from petrochemicals to plastics .

Synthesis Analysis

The synthesis of 2,6-Di-tert-butyl-4-vinylphenol involves the reaction of 3,5-di-tert-butyl-4-hydroxycinnamic acid in dry DMF, which is then refluxed at 150° C. under N2 for 2 hours with stirring . The resulting mixture is then poured into water and extracted with chloroform. The organic layer is separated, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo .Molecular Structure Analysis

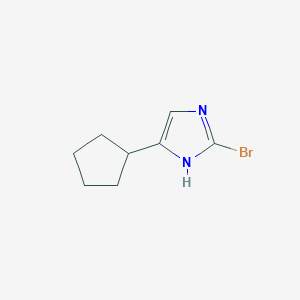

The molecular structure of 2,6-Di-tert-butyl-4-vinylphenol is represented by the InChI code 1S/C16H24O/c1-8-11-9-12(15(2,3)4)14(17)13(10-11)16(5,6)7/h8-10,17H,1H2,2-7H3 .Physical And Chemical Properties Analysis

2,6-Di-tert-butyl-4-vinylphenol has a molecular weight of 232.37 . It is a solid or liquid at room temperature and should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Polymerization and Material Science

- Copolymerization Reactions: The vinyl-substituted phenolic stabilizers, including 2,6-di-tert-butyl-4-vinylphenol, can be used in copolymerization and terpolymerization reactions with propene and carbon monoxide. This process yields polyketones with intramolecular stabilizers, influencing the molecular weight, glass transition temperature, elasticity, and stability of the resulting high-molecular-weight P/CO copolymer (Auer et al., 2004).

Electrochemical Analysis

- Antioxidant Content in Transformer Oil: The electrochemical properties of 2,6-Di-tert-butyl-4-vinylphenol can be explored using electrochemical techniques, such as differential pulse voltammetry, to determine its content in transformer oils. This method provides a linear relationship between the intensity of the characteristic peak and the concentration of the antioxidant (Zhou et al., 2012).

Thermodynamic and Kinetic Studies

- Homolytic Reactivity Investigation: The compound has been involved in studies examining its thermodynamic and kinetic behavior in reactions. For instance, exploring its bond dissociation energy and reaction rate constants with various radicals can provide insights into its efficiency as an antioxidant and polymerization inhibitor (Lucarini et al., 2001).

Environmental Science and Toxicology

- Environmental Occurrence and Toxicity: Research has been conducted on the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants like 2,6-Di-tert-butyl-4-vinylphenol. It has been detected in various environmental matrices and human samples, raising concerns about its potential hepatic toxicity and endocrine-disrupting effects (Liu & Mabury, 2020).

Industrial Applications

- Application in Thermoplastic Elastomer: 2,6-Di-tert-butyl-4-vinylphenol has been used in the preparation of natural rubber bound phenolic antioxidants. It demonstrates effective antioxidant properties in thermoplastic elastomers, showing potential for applications in various rubber and plastic products (Klinpituksa et al., 2014).

Chemical Synthesis

- Development of Synthesis Methods: Research has focused on developing methodologies for synthesizing derivatives of 2,6-Di-tert-butyl-4-vinylphenol, indicating its importance in chemical synthesis and industrial processes (Krysin & Pokrovskii, 2008).

Safety And Hazards

This compound is classified as a warning under the GHS07 pictogram. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Direcciones Futuras

Propiedades

IUPAC Name |

2,6-ditert-butyl-4-ethenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O/c1-8-11-9-12(15(2,3)4)14(17)13(10-11)16(5,6)7/h8-10,17H,1H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRCFZFFKWFWSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Di-tert-butyl-4-vinylphenol | |

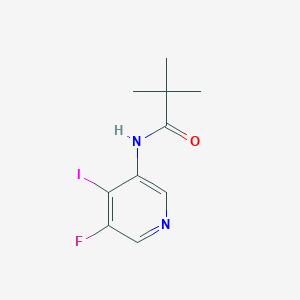

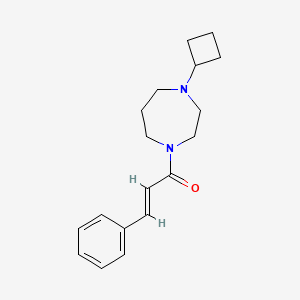

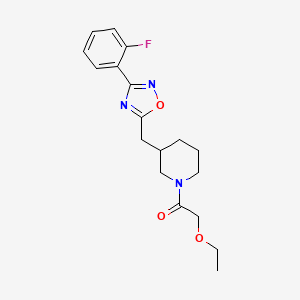

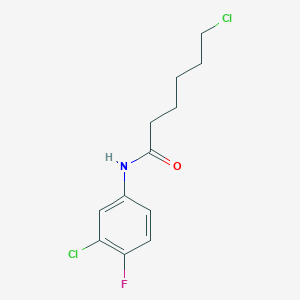

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-amino-4-ethyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-chlorobenzyl)acetamide](/img/structure/B2388990.png)

![2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2388991.png)

![N-(2,4-dimethoxyphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2388993.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2388994.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2388995.png)